![molecular formula C18H18S B14295916 [(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene CAS No. 112157-67-2](/img/structure/B14295916.png)
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring attached to a sulfanyl group, which is further connected to a 6-phenylhexa-1,5-dien-3-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene typically involves the reaction of a benzene derivative with a sulfanyl group and a 6-phenylhexa-1,5-dien-3-yl precursor. Common synthetic routes include:
Nucleophilic Substitution: This method involves the substitution of a leaving group on the benzene ring with a sulfanyl group, followed by the addition of the 6-phenylhexa-1,5-dien-3-yl chain.
Free Radical Bromination: This involves the bromination of the benzylic position followed by nucleophilic substitution with a sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and benzene moieties. The sulfanyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biological targets.
Comparison with Similar Compounds
Similar Compounds
[(6-Phenylhexa-1,5-dien-3-yl)oxy]benzene: Similar structure but with an oxygen atom instead of sulfur.
[(6-Phenylhexa-1,5-dien-3-yl)amino]benzene: Contains an amino group instead of sulfur.
[(6-Phenylhexa-1,5-dien-3-yl)carbonyl]benzene: Features a carbonyl group in place of sulfur.
Uniqueness
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene is unique due to its sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its oxygen, amino, and carbonyl analogs. The presence of the sulfanyl group allows for unique redox properties and interactions with biological targets.
Properties
CAS No. |
112157-67-2 |
|---|---|
Molecular Formula |
C18H18S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
6-phenylhexa-1,5-dien-3-ylsulfanylbenzene |
InChI |
InChI=1S/C18H18S/c1-2-17(19-18-13-7-4-8-14-18)15-9-12-16-10-5-3-6-11-16/h2-14,17H,1,15H2 |
InChI Key |
RGQGQOZYOQGQJN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC=CC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


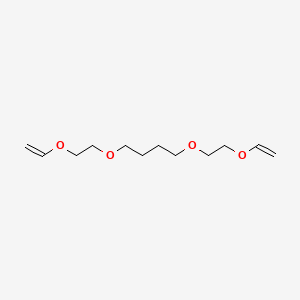
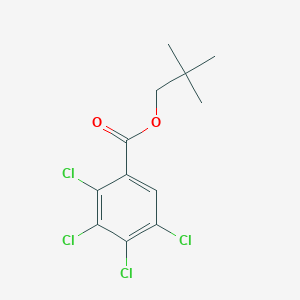
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
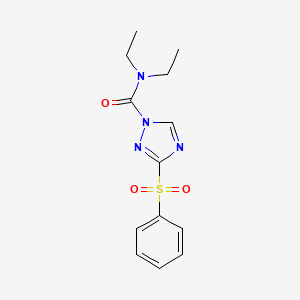
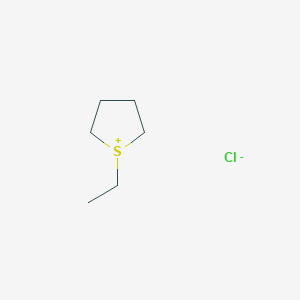
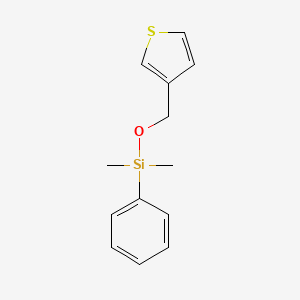


![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
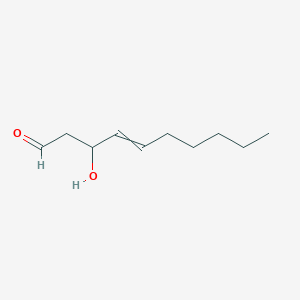

![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
